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Compound of Interest

Compound Name: 2-Aminobenzyl alcohol

Cat. No.: B189453 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 2-aminobenzyl
alcohol, a key intermediate in pharmaceutical and chemical synthesis. The document is

intended for researchers, scientists, and professionals in drug development, offering a

comprehensive resource of its Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear

Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) data. Detailed

experimental protocols are provided to ensure reproducibility and accurate interpretation of the

spectroscopic results.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the FTIR, ¹H NMR, ¹³C

NMR, and Mass Spectrometric analysis of 2-aminobenzyl alcohol.

Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 2-aminobenzyl alcohol was recorded in the solid phase. The

characteristic absorption bands are presented in Table 1, corresponding to the key functional

groups present in the molecule.
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Wavenumber (cm⁻¹) Assignment Functional Group

3300-3500
N-H stretch (asymmetric and

symmetric)
Primary Amine (-NH₂)

3200-3600 O-H stretch (broad) Alcohol (-OH)

3000-3100 Aromatic C-H stretch Aromatic Ring

1580-1650 N-H bend Primary Amine (-NH₂)

1475-1600 C=C stretch Aromatic Ring

1250-1335 C-N stretch Aromatic Amine

1000-1300 C-O stretch Primary Alcohol

Table 1: Summary of FTIR data for 2-aminobenzyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of 2-aminobenzyl alcohol were recorded in deuterated solvents

such as DMSO-d₆ or CDCl₃.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.07 d 1H Ar-H

6.98 t 1H Ar-H

6.64 d 1H Ar-H

6.54 t 1H Ar-H

5.00 t 1H -OH

4.91 s 2H -NH₂

4.40 d 2H -CH₂-

Table 2: ¹H NMR data for 2-aminobenzyl alcohol in DMSO-d₆.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b189453?utm_src=pdf-body
https://www.benchchem.com/product/b189453?utm_src=pdf-body
https://www.benchchem.com/product/b189453?utm_src=pdf-body
https://www.ucl.ac.uk/mathematical-physical-sciences/nmr/sample-preparation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ, ppm) Assignment

146.82 Ar-C (C-NH₂)

128.17 Ar-CH

128.11 Ar-CH

125.83 Ar-C (C-CH₂OH)

116.27 Ar-CH

115.01 Ar-CH

61.65 -CH₂OH

Table 3: ¹³C NMR data for 2-aminobenzyl alcohol in DMSO-d₆.[1]

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 2-aminobenzyl alcohol is characterized by its

molecular ion peak and several key fragment ions.

m/z Relative Intensity (%) Assignment

123 100 [M]⁺ (Molecular Ion)

106 ~85 [M-OH]⁺

105 ~95 [M-H₂O]⁺

77 ~40 [C₆H₅]⁺

Table 4: Key fragments in the mass spectrum of 2-aminobenzyl alcohol.[2][3][4]

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Fourier-Transform Infrared (FTIR) Spectroscopy
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Objective: To identify the functional groups present in 2-aminobenzyl alcohol using their

characteristic infrared absorption frequencies.

Methodology (Attenuated Total Reflectance - ATR):

Background Spectrum: A background spectrum of the clean ATR crystal is recorded to

account for atmospheric and instrumental interferences.[5]

Sample Preparation: A small amount of solid 2-aminobenzyl alcohol is placed directly onto

the ATR crystal.

Sample Analysis: Pressure is applied to ensure good contact between the sample and the

crystal. The infrared spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.[5]

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final infrared spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of 2-aminobenzyl alcohol.

Methodology:

Sample Preparation:

For ¹H NMR, dissolve 5-25 mg of 2-aminobenzyl alcohol in approximately 0.6-0.7 mL of

a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[1][6][7][8][9]

For ¹³C NMR, a more concentrated sample of 50-100 mg is typically required.[6]

Ensure the sample is fully dissolved; if necessary, gently warm or vortex the tube.

Filter the solution if any solid particles are present to prevent distortion of the magnetic

field.[7][8]

Instrument Setup:
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The NMR spectrometer is tuned and the magnetic field is shimmed to ensure

homogeneity.

Data Acquisition:

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the

spectrum and enhance sensitivity.

Data Processing:

The FID is Fourier transformed to generate the NMR spectrum.

The spectrum is then phased, baseline corrected, and referenced to the residual solvent

peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-aminobenzyl
alcohol.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

Sample Preparation: A dilute solution of 2-aminobenzyl alcohol is prepared in a volatile

organic solvent (e.g., dichloromethane or methanol).

GC Separation:

A small volume (typically 1 µL) of the sample solution is injected into the GC.

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary

column.

The column temperature is programmed to ramp up, separating the components of the

sample based on their boiling points and interactions with the stationary phase.[10]

MS Analysis:
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As 2-aminobenzyl alcohol elutes from the GC column, it enters the mass spectrometer.

The molecules are ionized, typically by electron impact (EI), causing them to fragment.

The resulting ions (molecular ion and fragment ions) are separated based on their mass-

to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

A detector records the abundance of each ion, generating a mass spectrum.[11]

Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis and a

conceptual representation of the information obtained.
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Caption: Workflow for the spectroscopic analysis of 2-aminobenzyl alcohol.
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Caption: Conceptual pathway from spectroscopic data to structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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